N~1~,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine
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Overview
Description
N~1~,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine is a chemical compound characterized by the presence of two 6-chloropyridazin-3-yl groups attached to a hexane-1,6-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine typically involves the reaction of hexane-1,6-diamine with 6-chloropyridazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
- Dissolve hexane-1,6-diamine in a suitable solvent (e.g., ethanol).
- Add 6-chloropyridazine to the solution.
- Heat the mixture to an appropriate temperature (e.g., 60-80°C) and stir for several hours.
- Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
Industrial production of N1,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridazine groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N~1~,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-chloropyridazin-3-yl)piperidin-4-ol
- 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid
- 1-(6-chloropyridazin-3-yl)piperidin-4-one
Uniqueness
N~1~,N~6~-Bis(6-chloropyridazin-3-yl)hexane-1,6-diamine is unique due to its specific structure, which includes two 6-chloropyridazin-3-yl groups attached to a hexane-1,6-diamine backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
62776-13-0 |
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Molecular Formula |
C14H18Cl2N6 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
N,N'-bis(6-chloropyridazin-3-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C14H18Cl2N6/c15-11-5-7-13(21-19-11)17-9-3-1-2-4-10-18-14-8-6-12(16)20-22-14/h5-8H,1-4,9-10H2,(H,17,21)(H,18,22) |
InChI Key |
GIRQBXVQZBSJGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1NCCCCCCNC2=NN=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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